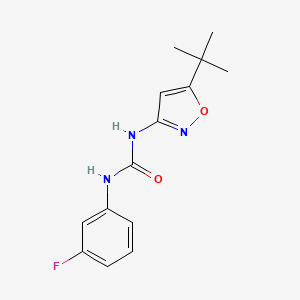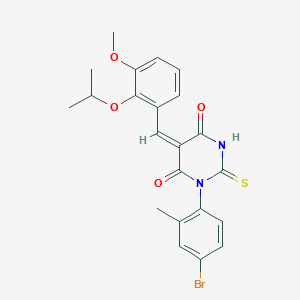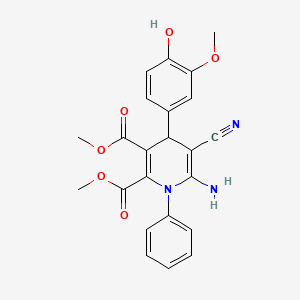![molecular formula C16H23N3O2 B4844877 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B4844877.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide
説明
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide, also known as Apamistamab, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound is known to have a high affinity for the immune checkpoint protein, programmed cell death protein 1 (PD-1), which is expressed on the surface of T cells.
作用機序
The mechanism of action of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide involves the inhibition of the PD-1 pathway. PD-1 is expressed on the surface of T cells and interacts with its ligands, PD-L1 and PD-L2, which are expressed on the surface of cancer cells. This interaction inhibits the activation of T cells and allows cancer cells to evade the immune system. N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide binds to PD-1 and blocks its interaction with PD-L1 and PD-L2, which results in the activation of T cells and the destruction of cancer cells.
Biochemical and Physiological Effects:
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide has been shown to have a significant effect on the immune system. In preclinical studies, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide has been shown to increase the activation of T cells and enhance their ability to destroy cancer cells. N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide has also been shown to decrease the number of regulatory T cells, which are known to suppress the immune response.
実験室実験の利点と制限
One of the advantages of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide is its high affinity for PD-1, which makes it a potent inhibitor of the PD-1 pathway. Another advantage is its specificity for PD-1, which reduces the risk of off-target effects. However, one of the limitations of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide is its solubility, which can make it difficult to administer in vivo. Another limitation is its stability, which can affect its potency and efficacy.
将来の方向性
There are several future directions for research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its use in other types of cancer, such as lung cancer and melanoma. Additionally, researchers can investigate the use of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide in other disease states, such as autoimmune disorders and infectious diseases. Finally, researchers can explore the development of new formulations of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide to improve its solubility and stability.
科学的研究の応用
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide has been extensively researched for its potential use in cancer immunotherapy. PD-1 is an immune checkpoint protein that is upregulated in cancer cells, which helps them evade the immune system. N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide inhibits the interaction between PD-1 and its ligands, programmed death-ligand 1 (PD-L1) and programmed death-ligand 2 (PD-L2), which results in the activation of T cells and the destruction of cancer cells.
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12(2)16(21)17-14-6-4-5-7-15(14)19-10-8-18(9-11-19)13(3)20/h4-7,12H,8-11H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYTXYRKPQLCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-methoxy-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4844795.png)

![1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4844810.png)

![1-(2,4-dimethoxyphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4844827.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4844828.png)
![3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4844834.png)
![N-(4-chlorophenyl)-N'-[3-(4-methyl-1-piperazinyl)propyl]urea](/img/structure/B4844836.png)


![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-cyclopropylacetamide](/img/structure/B4844859.png)
![3-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4844883.png)
![ethyl 2-[({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4844885.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4844900.png)